Vanadium trisulfate

Description

Properties

IUPAC Name |

vanadium;trisulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H2O4S.2V/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCGXLKTCYDJNJ-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

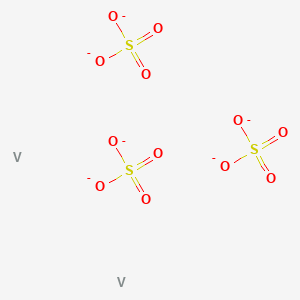

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[V].[V] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O12S3V2-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90890715 | |

| Record name | Sulfuric acid, vanadium(3+) salt (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13701-70-7 | |

| Record name | Vanadium trisulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013701707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, vanadium(3+) salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, vanadium(3+) salt (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Divanadium tris(sulphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VANADIUM TRISULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EQF3LAK57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Anhydrous Vanadium Trisulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of anhydrous vanadium trisulfate (V₂(SO₄)₃). Due to the limited availability of a complete single-crystal structure determination for this specific compound in publicly accessible literature, this guide synthesizes information from closely related vanadium(III) sulfate compounds, theoretical expectations based on coordination chemistry, and available experimental data. Detailed methodologies for its synthesis are also provided to facilitate further research and application.

Introduction

Anhydrous vanadium(III) sulfate is an inorganic compound with the formula V₂(SO₄)₃. It presents as a pale yellow, air-stable solid, which is a notable characteristic as many vanadium(III) compounds are sensitive to air.[1] Upon dissolution in water, it slowly forms the green hexaaquavanadium(III) ion, [V(H₂O)₆]³⁺.[1] The study of its crystal structure is crucial for understanding its physical and chemical properties, which in turn informs its applications in areas such as catalysis and materials science.

Predicted Crystal Structure and Coordination Environment

While a definitive single-crystal X-ray diffraction analysis for anhydrous V₂(SO₄)₃ is not widely reported, significant insights into its structure can be inferred from the analysis of analogous compounds. The coordination chemistry of vanadium(III) is well-established, with a strong preference for an octahedral geometry.[2]

It is anticipated that the fundamental structural motif of anhydrous vanadium(III) sulfate involves octahedrally coordinated V³⁺ ions. These VO₆ octahedra are likely linked by bridging sulfate tetrahedra (SO₄) to form a three-dimensional framework. This structural arrangement is observed in the crystal structure of sodium vanadium(III) sulfate, Na₃V(SO₄)₃, which serves as a valuable model. In Na₃V(SO₄)₃, the vanadium(III) ions are situated in an almost perfect octahedral environment, bonded to six oxygen atoms from six different sulfate groups.[3]

Table 1: Crystallographic Data for the Structurally Related Sodium Vanadium(III) Sulfate (Na₃V(SO₄)₃)

| Parameter | Value |

| Crystal System | Rhombohedral |

| Space Group | R3 |

| a, b (Å) | 13.439(1) |

| c (Å) | 9.091(1) |

| Z (Formula units/cell) | 6 |

| V³⁺ Coordination | Octahedral (VO₆) |

Data sourced from single-crystal X-ray diffraction analysis of Na₃V(SO₄)₃.[3]

Based on this, a logical relationship for the coordination in anhydrous V₂(SO₄)₃ can be proposed, where each vanadium ion is coordinated to six oxygen atoms from surrounding sulfate groups, and each sulfate group bridges multiple vanadium centers.

Caption: Proposed octahedral coordination of the V³⁺ ion.

Experimental Protocols for Synthesis

Several methods for the synthesis of anhydrous vanadium(III) sulfate have been reported. The two most prominent methods are detailed below.

3.1. Reduction of Vanadium Pentoxide with Elemental Sulfur

This method involves the reduction of vanadium pentoxide (V₂O₅) in sulfuric acid using elemental sulfur.[1]

Experimental Workflow:

Caption: Workflow for the synthesis of V₂(SO₄)₃.

Detailed Protocol:

-

In a suitable reaction vessel, a suspension of vanadium pentoxide in concentrated sulfuric acid is prepared.

-

Elemental sulfur is added to the suspension.

-

The mixture is heated. The reaction is a rare example of reduction by elemental sulfur.[1]

-

The reaction proceeds according to the following equation: V₂O₅ + S + 3H₂SO₄ → V₂(SO₄)₃ + SO₂ + 3H₂O.[1]

-

After the reaction is complete, the mixture is cooled.

-

The solid product, anhydrous vanadium(III) sulfate, is isolated by filtration.

-

The product is washed to remove any unreacted starting materials and byproducts.

-

The final product is dried under vacuum or in a desiccator to ensure it is anhydrous.

3.2. Reaction of Vanadium(III) Oxide with Sulfuric Acid

An alternative method involves the direct reaction of vanadium(III) oxide (V₂O₃) with hot, concentrated sulfuric acid.

Experimental Protocol:

-

Vanadium(III) oxide is added to sulfuric acid with a concentration of 80% or higher.

-

The mixture is heated to a temperature in the range of 140-260°C.

-

Under these conditions, the vanadium(III) oxide reacts to form solid vanadium(III) sulfate.

-

The solid product is then recovered from the reaction solution.

Physicochemical Properties

Table 2: General Properties of Anhydrous this compound

| Property | Value |

| Molecular Formula | V₂(SO₄)₃ |

| Molar Mass | 390.07 g/mol |

| Appearance | Pale yellow powder[1] |

| Stability | Stable in dry air.[1] Forms a green hydrate upon exposure to moist air over several weeks.[4] |

| Thermal Decomposition | Decomposes to vanadyl sulfate (VOSO₄) and sulfur dioxide (SO₂) when heated in a vacuum at or slightly below 410°C.[1] |

| Solubility | Very slowly soluble in water at room temperature, with solubility increasing in boiling water. Practically insoluble in concentrated sulfuric acid, but soluble in dilute and concentrated nitric acid.[3][4] |

| Redox Properties | Acts as a powerful reducing agent.[4] |

Conclusion

While a complete crystallographic description of anhydrous vanadium(III) sulfate remains to be fully elucidated and published, substantial information can be derived from related compounds and the well-understood principles of vanadium(III) coordination chemistry. The expected structural features, centered around octahedrally coordinated vanadium(III) ions bridged by sulfate groups, provide a strong basis for further investigation. The detailed synthetic protocols provided herein offer a clear pathway for researchers to produce this compound for further study and application in diverse scientific and industrial fields. Future work employing techniques such as Rietveld refinement of powder X-ray diffraction data could provide a more definitive understanding of the crystal structure of anhydrous V₂(SO₄)₃.

References

- 1. Vanadium(III) sulfate - Wikipedia [en.wikipedia.org]

- 2. A coordination chemistry study of hydrated and solvated cationic vanadium ions in oxidation states +III, +IV, and +V in solution and solid state - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.folium.ru [chem.folium.ru]

- 4. The crystal structure of the anhydrous sulphates of copper and zinc | Semantic Scholar [semanticscholar.org]

Solubility Profile of Vanadium(III) Sulfate: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the solubility of Vanadium(III) sulfate (V₂(SO₄)₃) in various solvents. Aimed at researchers, scientists, and professionals in drug development and materials science, this document consolidates available quantitative and qualitative solubility data, details experimental methodologies for solubility determination, and presents a generalized workflow for such measurements. Vanadium(III) sulfate is a pale yellow, stable inorganic compound that is sparingly soluble in water, forming a characteristic green hexaaquavanadium(III) ion, [V(H₂O)₆]³⁺, upon dissolution.[1] Its solubility is of particular interest in the development of vanadium redox flow batteries. This guide summarizes the known solubility parameters and provides a framework for further empirical investigation.

Introduction

Vanadium(III) sulfate, also known as vanadium trisulfate, is an inorganic compound with the formula V₂(SO₄)₃.[2] Unlike many other vanadium(III) compounds, it is stable in air.[2] The solubility of this compound is a critical parameter in various applications, including its use as a precursor in chemical synthesis and as a component of the negative half-cell electrolyte in vanadium redox flow batteries.[3][4] An understanding of its behavior in different solvent systems is essential for optimizing reaction conditions, formulation development, and performance in electrochemical applications. This guide aims to provide a detailed technical summary of the current knowledge on the solubility of Vanadium(III) sulfate.

Solubility of Vanadium(III) Sulfate

The solubility of Vanadium(III) sulfate is influenced by the solvent, temperature, and the presence of other solutes, such as acids. While extensive quantitative data across a wide range of solvents is limited in publicly available literature, a combination of qualitative descriptions and specific quantitative measurements provides a useful solubility profile.

Aqueous Solubility

Vanadium(III) sulfate is generally described as sparingly or slightly soluble in water.[2][5][6] It dissolves slowly to form a green solution containing the hexaaquavanadium(III) complex ion, [V(H₂O)₆]³⁺.[1][2]

Solubility in Acidic Solutions

The solubility of Vanadium(III) sulfate is significantly affected by the concentration of sulfuric acid. Research related to vanadium redox flow batteries indicates that the solubility of V(III) species decreases with an increasing concentration of sulfuric acid.[3][4][7][8] Paradoxically, while it is practically insoluble in concentrated sulfuric acid, it does dissolve in dilute sulfuric acid solutions.[1] It has also been noted to dissolve in both dilute and concentrated nitric acid.[1]

A key quantitative finding shows that a V(III) concentration of up to 2.730 mol/L can be achieved in a 1 mol/L sulfuric acid solution at 30°C.[3][4][7][8] The dissolution of V(III) in sulfuric acid is an exothermic process.[3][4][7][8]

Solubility in Organic Solvents

Information on the solubility of Vanadium(III) sulfate in organic solvents is scarce, with most sources indicating very low solubility. It has been reported to be insoluble in ethanol and acetone.

Temperature Effects

The solubility of Vanadium(III) species in sulfuric acid solutions has been shown to decrease as the temperature increases from 15°C to 40°C, indicating an exothermic dissolution process in this medium.[3][4][7][8] In contrast, its solubility in water is reported to increase slightly in boiling water.[1]

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for Vanadium(III) sulfate.

| Solvent System | Temperature | Solubility | Notes |

| Water | Room Temperature | Sparingly Soluble[5] | Dissolves very slowly to form a green solution.[1] |

| Boiling Water | 100°C | Slightly Increased Solubility[1] | - |

| Sulfuric Acid (1 mol/L) | 30°C | 2.730 mol/L [3][4][7][8] | High concentration achievable and stable for over 60 days.[8] |

| Sulfuric Acid (5 mol/L) | 30°C | 0.195 mol/L[8] | Demonstrates decreased solubility with increased acid concentration. |

| Concentrated Sulfuric Acid | Room Temperature | Practically Insoluble[1] | - |

| Nitric Acid (dilute and concentrated) | Room Temperature | Soluble[1] | - |

| Ethanol | Not Specified | Insoluble | - |

| Acetone | Not Specified | Insoluble | - |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of Vanadium(III) sulfate in a given solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

Vanadium(III) sulfate (solid)

-

Solvent of interest (e.g., deionized water, sulfuric acid solutions)

-

Thermostatic shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or equivalent)

-

Inductively Coupled Plasma - Optical Emission Spectrometer (ICP-OES) or a suitable titration setup

-

Centrifuge (optional)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid Vanadium(III) sulfate to a known volume of the solvent in a sealed container. The excess solid is crucial to ensure saturation.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, allow the mixture to settle.

-

Carefully withdraw a known volume of the supernatant liquid using a pipette. To avoid transferring solid particles, the use of a syringe filter is highly recommended.

-

Alternatively, the sample can be centrifuged to pellet the excess solid before drawing the supernatant.

-

Accurately dilute the collected sample to a known volume using the appropriate solvent to bring the vanadium concentration within the analytical range of the chosen quantification method.

-

-

Quantification of Vanadium Concentration:

-

ICP-OES Method (Preferred):

-

Prepare a series of standard solutions of known vanadium concentrations.

-

Calibrate the ICP-OES instrument using the standard solutions.

-

Analyze the diluted sample to determine the concentration of vanadium.

-

-

Titration Method (Alternative):

-

A redox titration can be employed. For instance, the V(III) in the sample can be oxidized by a standard solution of an oxidizing agent (e.g., potassium permanganate) in an acidic medium. The endpoint can be determined potentiometrically or with a suitable indicator.

-

-

-

Calculation of Solubility:

-

Using the measured concentration of vanadium in the diluted sample, calculate the concentration in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL, mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of Vanadium(III) sulfate solubility.

References

- 1. This compound | 13701-70-7 | Benchchem [benchchem.com]

- 2. Vanadium(III) sulfate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Solubility Rules of Negative Electrolyte V2(SO4)3 of Vanadium Redox Flow Battery | Semantic Scholar [semanticscholar.org]

- 5. vanadium(III) sulfate [chemister.ru]

- 6. 13701-70-7 CAS MSDS (divanadium tris(sulphate)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. jim.org.cn [jim.org.cn]

- 8. scispace.com [scispace.com]

Vanadium Trisulfate: A Comprehensive Technical Guide to its Safe Handling and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadium trisulfate, with the chemical formula V₂(SO₄)₃, is a chemical compound that finds application in various research and industrial processes. A thorough understanding of its properties and associated hazards is paramount for ensuring the safety of laboratory personnel and the integrity of experimental outcomes. This technical guide provides an in-depth overview of this compound, focusing on its Chemical Abstracts Service (CAS) number, safety data, and handling protocols.

Core Data Summary

CAS Number: 13701-70-7[1]

The following table summarizes the key quantitative data for this compound, compiled from various safety data sheets.

| Property | Value | Reference |

| Physical and Chemical Properties | ||

| Molecular Weight | 390.074 g/mol | [2] |

| Appearance | Yellow crystalline powder | [2] |

| Melting Point | 330 °C | [2] |

| Boiling Point | 400 °C (decomposes) | [2] |

| Solubility | Slightly soluble in water | [2] |

| Density | 1.99 g/cm³ at 20°C | [3] |

| Toxicological Data | ||

| Acute Oral Toxicity | Harmful if swallowed. | [4][5] |

| Acute Dermal Toxicity | Harmful in contact with skin. | |

| Acute Inhalation Toxicity | Fatal if inhaled.[6] | |

| Exposure Limits | ||

| NIOSH REL | 0.05 mg/m³ (15-minute ceiling) for Vanadium compounds | [7] |

GHS Hazard and Precautionary Information

This compound is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating these hazards.

GHS Hazard Statements:

-

H290: May be corrosive to metals.[4]

-

H318: Causes serious eye damage.[4]

-

H330: Fatal if inhaled.[6]

-

H361: Suspected of damaging fertility or the unborn child.[4][5]

-

H372: Causes damage to organs through prolonged or repeated exposure.[4][6]

-

H410: Very toxic to aquatic life with long lasting effects.[6]

GHS Precautionary Statements (selected):

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[4]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[4][5]

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[4]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

-

P310: Immediately call a POISON CENTER or doctor/physician.[4]

-

P405: Store locked up.[4]

-

P501: Dispose of contents/container in accordance with local, regional, national, and international regulations.[4]

Experimental Safety Protocols

Personal Protective Equipment (PPE)

A critical aspect of safely handling this compound is the consistent and correct use of personal protective equipment.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. americanelements.com [americanelements.com]

- 3. 13701-70-7 CAS MSDS (divanadium tris(sulphate)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. stryten.com [stryten.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chemos.de [chemos.de]

- 7. hiepro.ehawaii.gov [hiepro.ehawaii.gov]

- 8. echemi.com [echemi.com]

Theoretical Insights into the Electronic Structure of Vanadium(III) Trisulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanadium(III) trisulfate, V₂(SO₄)₃, an inorganic compound featuring vanadium in the +3 oxidation state, presents a complex electronic structure that dictates its chemical behavior and potential applications. Direct theoretical studies on the electronic properties of V₂(SO₄)₃ are not extensively available in peer-reviewed literature. This guide, therefore, leverages data from analogous V(III) compounds and established computational methodologies to provide a comprehensive theoretical overview of its electronic structure. By examining the crystal structure of similar compounds and the electronic characteristics of V₂O₃, we can infer and construct a robust theoretical model for V₂(SO₄)₃. This document serves as a technical resource, offering detailed computational protocols and a logical framework for future theoretical investigations into this and similar vanadium-based materials.

Introduction

Vanadium compounds are of significant interest across various scientific disciplines, including materials science, catalysis, and pharmacology, owing to their diverse oxidation states and coordination chemistries. Vanadium(III) sulfate, in particular, is a d² system, and its electronic configuration is expected to give rise to interesting magnetic and electronic properties. Understanding the electronic structure at a quantum mechanical level is paramount for elucidating reaction mechanisms, predicting material properties, and designing novel applications. This guide provides a foundational theoretical study of Vanadium(III) trisulfate, addressing its anticipated electronic characteristics through comparative analysis and established computational approaches.

Inferred Crystal Structure and Computational Model

To date, a definitive crystal structure for anhydrous V₂(SO₄)₃ has not been extensively reported. However, the synthesis and crystal structure of a related compound, Na₃V(SO₄)₃, has been detailed, revealing a rhombohedral (hexagonal) space group R3̅.[1] This structure contains vanadium(III) ions in a distorted octahedral coordination environment, linked by sulfate groups.[1] For the purpose of theoretical calculations, it is reasonable to construct a model of V₂(SO₄)₃ based on a similar rhombohedral lattice, with the vanadium ions occupying octahedral sites.

Analogous Systems: The Case of Vanadium(III) Oxide (V₂O₃)

In the absence of direct experimental or theoretical data on the electronic band structure and density of states (DOS) of V₂(SO₄)₃, Vanadium(III) oxide (V₂O₃) serves as an excellent proxy. V₂O₃ also features V³⁺ ions in a corundum-type rhombohedral crystal structure and has been extensively studied.[2] Theoretical studies on V₂O₃ provide valuable insights into the nature of the V 3d states and their hybridization with ligand orbitals.

Electronic Density of States of V₂O₃

Computational studies, particularly those employing Density Functional Theory with a Hubbard U correction (DFT+U), have been successful in describing the electronic structure of V₂O₃. These calculations reveal that the top of the valence band is primarily composed of V 3d states with some contribution from O 2p states.[3] The bottom of the conduction band is almost exclusively formed by V 3d states.[3] The inclusion of the Hubbard U term is crucial for accurately capturing the electron correlation effects in the partially filled d-orbitals of vanadium, leading to the prediction of a band gap consistent with experimental observations.[3]

Proposed Theoretical Methodology for V₂(SO₄)₃

A robust theoretical investigation of the electronic structure of V₂(SO₄)₃ would necessitate a quantum mechanical approach, with Density Functional Theory (DFT) being the most suitable and widely used method.

Computational Protocol

A typical computational workflow for determining the electronic structure of V₂(SO₄)₃ is outlined below. This protocol is based on standard practices for solid-state calculations of transition metal compounds.

| Step | Parameter | Description | Recommended Value/Method |

| 1. Geometry Optimization | Crystal Structure | A model crystal structure based on the rhombohedral system of Na₃V(SO₄)₃ should be used as a starting point. | Rhombohedral (R3̅) |

| Functional | A functional that can accurately describe the exchange-correlation energy. | PBE or PW91 (GGA) | |

| Basis Set | A set of functions to represent the electronic wavefunctions. | Plane-wave basis set with a kinetic energy cutoff of at least 400 eV. | |

| Pseudopotentials | To represent the interaction of valence electrons with the atomic core. | Projector Augmented Wave (PAW) or Ultrasoft Pseudopotentials. | |

| k-point Sampling | To integrate over the Brillouin zone. | A Monkhorst-Pack grid with a density appropriate for the cell size (e.g., 4x4x4). | |

| 2. Electronic Structure Calculation | Functional | To account for strong electron correlation in V 3d orbitals. | DFT+U (e.g., PBE+U). The value of U can be determined empirically or from first-principles. |

| Properties to Calculate | Key electronic structure descriptors. | Band Structure, Density of States (Total and Projected), and Partial Charge Density. | |

| 3. Analysis | Band Gap | The energy difference between the valence and conduction bands. | To be determined from the calculated band structure. |

| Orbital Contributions | Identification of atomic orbital contributions to the valence and conduction bands. | Analysis of the Projected Density of States (PDOS). |

Logical Workflow for Theoretical Investigation

The logical progression of a theoretical study on the electronic structure of Vanadium trisulfate can be visualized as a clear workflow. This ensures a systematic approach from structural modeling to the final analysis of electronic properties.

Conclusion

While direct theoretical investigations into the electronic structure of Vanadium(III) trisulfate are sparse, a robust theoretical understanding can be constructed through careful analogy with structurally and electronically similar compounds, such as Na₃V(SO₄)₃ and V₂O₃. The application of Density Functional Theory, particularly with the inclusion of a Hubbard U correction, is essential for accurately describing the correlated d-electron system of the V³⁺ ion. The proposed computational protocol and logical workflow provide a clear and comprehensive framework for researchers to undertake detailed theoretical studies of V₂(SO₄)₃. Such studies are crucial for unlocking the potential of this and other vanadium-based materials in fields ranging from energy storage to pharmaceuticals. The insights gained from these theoretical explorations will undoubtedly pave the way for the rational design of novel materials with tailored electronic and chemical properties.

References

Physical and chemical characteristics of V₂(SO₄)₃

An In-depth Technical Guide to the Physical and Chemical Characteristics of Vanadium(III) Sulfate

Abstract

Vanadium(III) sulfate, with the chemical formula V₂(SO₄)₃, is an inorganic compound of significant interest due to its role as a reducing agent and its applications in various fields, including catalysis and energy storage.[1][2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of Vanadium(III) sulfate, detailed experimental protocols for its synthesis, and visual representations of key processes. The information is intended for researchers, scientists, and professionals in drug development and other scientific disciplines who require a thorough understanding of this compound.

Physical Characteristics

Vanadium(III) sulfate is a pale yellow, solid compound.[1][2] In its anhydrous form, it is stable in dry air, a notable characteristic compared to many other vanadium(III) compounds.[1][2] However, upon exposure to moist air over several weeks, it forms a green hydrate.[2][4] It is slightly soluble in water, and upon slow dissolution, it forms the green hexa-aquated vanadium(III) complex, [V(H₂O)₆]³⁺.[1][2]

The key physical properties of Vanadium(III) sulfate are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Chemical Formula | V₂(SO₄)₃ | [1][2] |

| Molar Mass | 390.074 g/mol | [2][5][6] |

| Appearance | Pale yellow powder/solid | [1][2][7] |

| Melting Point | Decomposes at 400 °C (752 °F; 673 K) | [2][6] |

| Boiling Point | Decomposes | [6] |

| Solubility in Water | Slightly soluble | [2][6] |

Chemical Characteristics

Vanadium(III) sulfate is primarily known for its reducing properties.[1][2] The vanadium(III) ion has a tendency to be oxidized to higher, more stable oxidation states such as +4 and +5.[4][8] This makes V₂(SO₄)₃ a useful reducing agent in various chemical reactions.[1][4]

Stability and Decomposition:

-

In Moist Air: It slowly hydrates to a green form over several weeks.[2][4]

-

Thermal Decomposition: When heated in a vacuum at or slightly below 410 °C, it decomposes to form vanadyl sulfate (VOSO₄) and sulfur dioxide (SO₂).[2]

Reactivity in Solution:

-

In aqueous solutions, the V³⁺ ion exists as the green hexaaquavanadium(III) ion, [V(H₂O)₆]³⁺.[4]

-

The vanadium(III) state is an intermediate in the reduction of higher oxidation states of vanadium.[4]

-

Its role in redox reactions is central to its application in vanadium redox flow batteries, where the V(III)/V(II) redox couple is utilized.[3][4]

Experimental Protocols

Detailed methodologies for the synthesis of Vanadium(III) sulfate are crucial for its application in research and industry. Below are key experimental protocols cited in the literature.

Synthesis via Reduction of Vanadium(V) Oxide with Elemental Sulfur

This method is a common laboratory-scale preparation of Vanadium(III) sulfate.

Reaction: V₂O₅ + S + 3H₂SO₄ → V₂(SO₄)₃ + SO₂ + 3H₂O[1][2]

Procedure:

-

Vanadium(V) oxide (V₂O₅) is treated with elemental sulfur in a sulfuric acid medium.[1][2]

-

The mixture is heated to initiate the reduction of vanadium(V) by elemental sulfur.[1][2]

-

This reaction is a rare example of reduction by elemental sulfur.[1][2]

-

The resulting Vanadium(III) sulfate can be isolated from the reaction mixture.

Synthesis from Vanadium(III) Oxide in Sulfuric Acid

This method is suitable for producing high-purity Vanadium(III) sulfate.

Procedure:

-

Vanadium(III) oxide (V₂O₃) is added to sulfuric acid with a concentration of 80% or higher.[9]

-

The mixture is heated to a temperature between 140-260 °C.[9]

-

The solid Vanadium(III) sulfate that forms is then recovered from the reaction solution.[9]

-

This method allows for the production of solid Vanadium(III) sulfate with high purity as impurities tend to remain dissolved in the acidic mother liquor.[9]

Electrolytic Reduction of Vanadyl Sulfate

Electrochemical methods can also be employed to produce Vanadium(III) sulfate in solution.

Procedure:

-

A solution of vanadyl sulfate (VOSO₄) is used as the electrolyte.[8]

-

Electrolysis is carried out, leading to the formation of V(III) ions at the cathode.[8]

-

With prolonged electrolysis, further reduction to V(II) can occur.[8]

-

The isolation and storage of the resulting Vanadium(III) salt solution require the strict exclusion of air to prevent re-oxidation to vanadyl salts.[8]

Visualizations

The following diagrams illustrate key processes related to Vanadium(III) sulfate.

Caption: Workflow for the synthesis of V₂(SO₄)₃ from V₂O₅.

Caption: Redox states of Vanadium ions in aqueous solution.

References

- 1. About: Vanadium(III) sulfate [dbpedia.org]

- 2. Vanadium(III) sulfate - Wikipedia [en.wikipedia.org]

- 3. nanorh.com [nanorh.com]

- 4. Vanadium trisulfate | 13701-70-7 | Benchchem [benchchem.com]

- 5. webqc.org [webqc.org]

- 6. americanelements.com [americanelements.com]

- 7. Vanadium (III) Sulfate, V2(SO4)3 [asia.matweb.com]

- 8. Sciencemadness Discussion Board - Vanadium Sulfate - does it exist? - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. JPH1111949A - Production of vanadium (iii) sulfate and its sulfuric acid aqueous solution - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Vanadium Trisulfate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadium trisulfate, V₂(SO₄)₃, is a vanadium(III) compound that holds potential as a catalyst in various organic transformations. While specific literature detailing the catalytic use of this compound is not as extensive as for other vanadium species like vanadyl sulfate (VOSO₄) or vanadium pentoxide (V₂O₅), its reactivity can be inferred from the known catalytic behavior of other vanadium compounds. Vanadium catalysts are known for their efficacy in redox reactions, including oxidations and reductions, owing to the multiple accessible oxidation states of the vanadium metal center.

These application notes provide an overview of potential applications of this compound as a catalyst in organic synthesis, drawing parallels from closely related and well-documented vanadium-catalyzed reactions. The protocols provided are based on established procedures using other vanadium catalysts and can be adapted as a starting point for investigations with this compound.

Potential Applications of this compound

Based on the known reactivity of vanadium compounds, this compound is a promising candidate for catalyzing the following types of organic reactions:

-

Oxidation of Alcohols: Vanadium compounds are effective catalysts for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1][2][3]

-

Reduction of Nitro Compounds: Vanadium catalysts, in conjunction with a reducing agent, can facilitate the reduction of aromatic nitro compounds to the corresponding amines.[4][5][6]

Application 1: Oxidation of Alcohols

Overview: The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in drug development and fine chemical production. Vanadium catalysts, in the presence of an oxidant, can efficiently catalyze this conversion. While many studies utilize V₂O₅ or VOSO₄, the underlying principle of vanadium-mediated oxidation can be extended to V₂(SO₄)₃.[1][2]

Data Presentation: Comparison of Vanadium-Catalyzed Alcohol Oxidation

| Catalyst | Substrate | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| V₂O₅ | Benzyl alcohol | O₂ (atm) | Toluene | 100 | 6 | 95 | Org. Lett. 2004, 6, 217-219[2] |

| V₂O₅ | 1-Phenylethanol | O₂ (atm) | Toluene | 100 | 4 | 98 | Org. Lett. 2004, 6, 217-219[2] |

| VOSO₄/TEMPO | Benzyl alcohol | O₂ (atm) | Acetonitrile | 80 | 5 | 92 | Request PDF[1] |

| VOSO₄/TEMPO | Cyclohexanol | O₂ (atm) | Acetonitrile | 80 | 8 | 85 | Request PDF[1] |

Experimental Protocol: General Procedure for Vanadium-Catalyzed Aerobic Oxidation of Alcohols

This protocol is adapted from a procedure using V₂O₅ and can be used as a starting point for V₂(SO₄)₃.

Materials:

-

This compound (V₂(SO₄)₃)

-

Substrate (e.g., Benzyl alcohol)

-

Toluene (anhydrous)

-

Oxygen source (e.g., balloon or atmospheric)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Standard work-up and purification supplies (e.g., rotary evaporator, silica gel for chromatography)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alcohol substrate (1.0 mmol) and toluene (5 mL).

-

Add a catalytic amount of this compound (e.g., 1-5 mol%).

-

The flask is then fitted with an oxygen balloon, or the reaction is left open to the atmosphere.

-

The reaction mixture is heated to 100 °C with vigorous stirring.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Visualization of Experimental Workflow:

Application 2: Reduction of Aromatic Nitro Compounds

Overview: The reduction of aromatic nitro compounds to anilines is a critical transformation in the synthesis of pharmaceuticals, dyes, and agrochemicals.[7] While catalytic hydrogenation is a common method, chemoselective reduction in the presence of other reducible functional groups can be challenging.[8] Vanadium compounds have been shown to promote the reduction of nitroarenes, often in synergistic systems with other catalysts or reducing agents.[4][5][6]

Data Presentation: Vanadium-Assisted Reduction of Nitroarenes

| Catalyst System | Substrate | Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Nitroreductase/V₂O₅ | 4-Nitroacetophenone | Glucose/GDH | Buffer | 30 | 24 | >99 | Request PDF[5] |

| Nitroreductase/V₂O₅ | 2-Methyl-5-nitropyridine | Glucose/GDH | Buffer | 30 | 24 | >95 (selectivity) | Request PDF[5] |

| V-compound/Pd/C | Nitrobenzene | H₂ | Methanol | 25 | 2 | >99 | Patent WO2020128434A1[4] |

Experimental Protocol: General Procedure for Vanadium-Promoted Reduction of Nitroarenes

This protocol is a conceptual adaptation for using V₂(SO₄)₃ with a common chemical reductant.

Materials:

-

This compound (V₂(SO₄)₃)

-

Substrate (e.g., Nitrobenzene)

-

Reducing agent (e.g., Sodium borohydride or Hydrazine hydrate)

-

Solvent (e.g., Ethanol or Methanol)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard work-up and purification supplies

Procedure:

-

In a round-bottom flask, dissolve the nitroarene (1.0 mmol) in the chosen solvent (10 mL).

-

Add a catalytic amount of this compound (e.g., 2-10 mol%).

-

To this solution, slowly add the reducing agent (e.g., 3-5 equivalents of NaBH₄ or hydrazine hydrate) at room temperature or 0 °C.

-

The reaction mixture is stirred at room temperature, and its progress is monitored by TLC.

-

Upon completion, the reaction is quenched by the slow addition of water.

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization.

Visualization of Logical Relationships in Nitro Reduction:

Conclusion

While direct, detailed applications of this compound as a catalyst in organic synthesis are still emerging in the scientific literature, its potential can be extrapolated from the well-established catalytic activity of other vanadium compounds. The protocols and data presented here, based on related vanadium catalysts, offer a solid foundation for researchers and drug development professionals to explore the utility of this compound in key organic transformations such as alcohol oxidation and nitro group reduction. Further investigation into the specific reactivity, optimal conditions, and catalytic efficiency of this compound is warranted to fully elucidate its role in modern organic synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel Vanadium-Catalyzed Oxidation of Alcohols to Aldehydes and Ketones under Atmospheric Oxygen [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. WO2020128434A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. air.unimi.it [air.unimi.it]

- 7. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tizra Reader [library.scconline.org]

Application Notes and Protocols: Vanadium Trisulfate in Redox Flow Battery Electrolytes

Audience: Researchers, scientists, and drug development professionals.

Introduction to Vanadium Redox Flow Batteries (VRFBs)

Vanadium redox flow batteries (VRFBs) are a type of rechargeable flow battery that employs vanadium ions in four different oxidation states to store and release energy.[1] The key components of a VRFB system include two electrolyte tanks, a cell stack with an ion-exchange membrane, and pumps to circulate the electrolytes.[2] The electrolytes are solutions of vanadium salts, typically vanadium sulfate, in sulfuric acid.[3] The use of a single electroactive element (vanadium) in both half-cells mitigates the issue of cross-contamination, which can degrade the performance of other flow battery chemistries.[4]

The fundamental principle of operation involves the reversible electrochemical reactions of two redox couples: V(II)/V(III) in the negative half-cell (anolyte) and V(IV)/V(V) in the positive half-cell (catholyte).[4] During charging, V(III) is reduced to V(II) at the negative electrode, while V(IV) is oxidized to V(V) at the positive electrode.[1] The process is reversed during discharge.[1]

The Role of Vanadium Trisulfate (V₂(SO₄)₃)

This compound, V₂(SO₄)₃, is the chemical compound where vanadium exists in the +3 oxidation state. In the context of VRFB electrolytes, the V(III) ion is a crucial component of the anolyte, participating in the V(II)/V(III) redox couple. The initial electrolyte is often a mixture of V(III) and V(IV) sulfates.[5] Specifically, a common starting electrolyte is an equimolar solution of V(III) and V(IV), often referred to as a V(3.5+) electrolyte.[6]

Experimental Protocols

Preparation of Vanadium(III) Sulfate Electrolyte

There are several methods to prepare vanadium electrolytes. A common approach involves the chemical or electrochemical reduction of vanadium pentoxide (V₂O₅) or vanadyl sulfate (VOSO₄).[3][6]

Protocol for Preparing a V(III)/V(IV) Mixed Electrolyte from V₂O₅ and V₂O₃:

This protocol is adapted from a chemical synthesis method to produce a mixed V(III) and V(IV) electrolyte.[3]

Materials:

-

Vanadium pentoxide (V₂O₅) powder

-

Vanadium trioxide (V₂O₃) powder[3]

-

Concentrated sulfuric acid (H₂SO₄)

-

Deionized water

-

Reaction vessel (e.g., three-neck round-bottom flask)

-

Heating mantle and temperature controller

-

Stirrer

Procedure:

-

Prepare a dilute sulfuric acid solution. For instance, to achieve a specific gravity of 1.42, carefully add concentrated sulfuric acid to deionized water.

-

Heat the sulfuric acid solution to 80-90°C in the reaction vessel with constant stirring.

-

Slowly add a pre-weighed mixture of V₂O₅ and V₂O₃ powder to the heated acid. A typical mass ratio of V₂O₃ to V₂O₅ is between 2.5:1 and 4:1.

-

Maintain the reaction temperature at 75-95°C for 30-40 minutes.

-

After the initial reaction, add an equal volume of deionized water to the solution while maintaining the temperature for another 15-20 minutes to ensure complete dissolution.

-

Cool the solution and filter it to remove any unreacted solids.

-

The resulting filtrate is the V(III)/V(IV) mixed electrolyte. The concentration of vanadium ions can be determined using titration methods, such as with ferrous ammonium sulfate.

Chemical Synthesis of this compound (V₂(SO₄)₃):

A direct synthesis of V₂(SO₄)₃ can be achieved by dissolving vanadium trioxide (V₂O₃) in sulfuric acid.[7]

Reaction: V₂O₃ + 3H₂SO₄ → V₂(SO₄)₃ + 3H₂O

Procedure:

-

In a suitable reaction vessel, place a measured amount of concentrated sulfuric acid.

-

Slowly add stoichiometric amounts of V₂O₃ powder to the sulfuric acid with constant stirring. The reaction is exothermic and should be controlled.

-

After the addition is complete, the solution can be gently heated to ensure the reaction goes to completion.

-

The resulting solution is a this compound electrolyte.

Assembly and Electrochemical Testing of a VRFB Single Cell

This protocol outlines the general procedure for assembling and testing a laboratory-scale VRFB single cell.[8]

Materials and Equipment:

-

VRFB single-cell hardware (end plates, current collectors, flow frames, gaskets)

-

Ion-exchange membrane (e.g., Nafion™)

-

Carbon felt electrodes

-

Prepared vanadium electrolyte

-

Peristaltic pumps

-

Tubing

-

Electrolyte reservoirs

-

Battery cycler or potentiostat/galvanostat

-

Data acquisition system

Assembly Procedure:

-

Cut the carbon felt electrodes and the ion-exchange membrane to the desired dimensions of the cell's active area.

-

Pre-treat the membrane and electrodes as required (e.g., soaking the membrane in deionized water).

-

Assemble the cell in the following sequence: end plate, current collector, gasket, carbon felt electrode, flow frame, ion-exchange membrane, second flow frame, second carbon felt electrode, second gasket, second current collector, and the other end plate.

-

Ensure proper alignment of all components and tighten the cell bolts to the manufacturer's specified torque to prevent leaks.

Electrochemical Testing Protocol:

-

Connect the cell to the electrolyte reservoirs and pumps using tubing.

-

Pump the anolyte (V(II)/V(III) solution) and catholyte (V(IV)/V(V) solution) through their respective half-cells. If starting with a mixed V(III)/V(IV) electrolyte, it will need to be charged to generate the anolyte and catholyte.

-

Connect the cell to the battery cycler.

-

Initial Charging: If using a mixed electrolyte, perform an initial constant current charge until the cell voltage reaches a set upper limit (e.g., 1.6-1.7 V).[9] This will oxidize the V(IV) to V(V) in the positive half-cell and reduce the V(III) to V(II) in the negative half-cell.

-

Charge-Discharge Cycling: Perform galvanostatic (constant current) charge-discharge cycling between defined voltage limits (e.g., 1.0 V for discharge and 1.6 V for charge).

-

Performance Metrics: Record the charge and discharge capacities, voltages, and times to calculate the following performance metrics:

-

Coulombic Efficiency (CE): The ratio of discharge capacity to charge capacity.

-

Voltage Efficiency (VE): The ratio of average discharge voltage to average charge voltage.

-

Energy Efficiency (EE): The product of Coulombic and Voltage efficiencies (CE × VE).

-

-

Polarization Curve: To evaluate the voltage losses, perform a polarization test by applying a series of increasing current densities and measuring the corresponding cell voltage.

-

Electrochemical Impedance Spectroscopy (EIS): EIS can be used to investigate the internal resistance of the cell, including membrane resistance and charge transfer resistance at the electrodes.

Data Presentation

The performance of VRFB electrolytes can vary significantly based on the composition, concentration, and operating conditions. The following tables summarize typical performance data for vanadium sulfate-based electrolytes.

Table 1: Typical Vanadium Electrolyte Compositions and Properties

| Parameter | Value | Reference |

| Vanadium Concentration | 1.5 - 2.0 M | [4] |

| Sulfuric Acid Concentration | 2.0 - 5.0 M | [4] |

| Operating Temperature | 10 - 40 °C | [10] |

| Specific Energy | ~20-35 Wh/kg | [1] |

Table 2: Performance Metrics of VRFBs with Vanadium Sulfate Electrolytes

| Current Density (mA/cm²) | Coulombic Efficiency (%) | Voltage Efficiency (%) | Energy Efficiency (%) | Reference |

| 50 | - | - | 72-77 | [11] |

| 80 | - | - | 82.89 | [12] |

| 120 | - | - | - | [13] |

Note: Direct comparison of efficiencies is challenging due to variations in cell design, membrane, electrodes, and operating conditions in different studies.

Visualizations

VRFB Charge-Discharge Mechanism

Caption: Charge-discharge mechanism in a vanadium redox flow battery.

Experimental Workflow for VRFB Electrolyte Evaluation

Caption: Experimental workflow for evaluating VRFB electrolytes.

References

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. KR101367618B1 - Method for preparing electrolyte for vanadium redox flow battery using vanadium oxide - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. CN103401010A - Method for preparing electrolytes of all-vanadium flow battery - Google Patents [patents.google.com]

- 8. youtube.com [youtube.com]

- 9. d-nb.info [d-nb.info]

- 10. A Review of Electrolyte Additives in Vanadium Redox Flow Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Vanadium Electrolyte for All-Vanadium Redox-Flow Batteries: The Effect of the Counter Ion [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols: Vanadium Trisulfate in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadium trisulfate, V₂(SO₄)₃, is a versatile inorganic compound where vanadium exists in the +3 oxidation state.[1] Its utility in materials science stems from its role as a key precursor in the synthesis of a wide array of vanadium-containing materials. The ability of the vanadium(III) ion to be readily oxidized to higher oxidation states (+4, +5) makes it a flexible starting point for producing various vanadium oxides, sulfides, and other complex species with tailored properties for diverse applications.[1] This document provides detailed application notes and experimental protocols for the use of this compound in key areas of materials science.

Application in Energy Storage: Vanadium Redox Flow Batteries (VRFBs)

This compound is a crucial starting material for the preparation of vanadium electrolytes used in Vanadium Redox Flow Batteries (VRFBs).[1][2] VRFBs are a promising technology for large-scale energy storage, and the performance of the battery is highly dependent on the purity and composition of the vanadium electrolyte.[1][2] Vanadium's ability to exist in multiple stable oxidation states (V²⁺, V³⁺, V⁴⁺, and V⁵⁺) is the fundamental principle behind the operation of VRFBs.[2]

Logical Relationship: From this compound to VRFB Electrolyte

Caption: Workflow from this compound to VRFB application.

Quantitative Data: VRFB Performance

While specific performance data for VRFBs using electrolytes prepared directly from pure this compound is not extensively detailed in readily available literature, the following table presents typical performance parameters for a lab-scale VRFB operating with a vanadium sulfate electrolyte. This data provides a benchmark for researchers developing electrolytes from precursors like this compound.

| Parameter | Value | Conditions | Reference |

| Energy Efficiency | ~82% | 308K, 60 mA/cm², 3 cm³/s flow rate | [1] |

| Electrolyte Concentration | 1.6 mol/dm³ V(III)/V(IV) in 4 mol/dm³ H₂SO₄ | - | [1] |

| Current Density | 60-80 mA/cm² | - | [1] |

| Operating Temperature | 308 K | - | [1] |

Experimental Protocol: Preparation of Vanadium Electrolyte for VRFBs

This protocol describes a general method for preparing a vanadium electrolyte, which can be adapted using this compound as the starting material for the V³⁺ species.

Objective: To prepare a vanadium sulfate electrolyte for use in a VRFB.

Materials:

-

This compound (V₂(SO₄)₃)

-

Vanadyl sulfate (VOSO₄) (for V⁴⁺)

-

Sulfuric acid (H₂SO₄), concentrated

-

Deionized water

-

Electrochemical cell or potentiostat for electrolysis

-

Standard laboratory glassware (beakers, graduated cylinders, magnetic stirrer)

Procedure:

-

Preparation of V³⁺/V⁴⁺ Anolyte:

-

Dissolve a calculated amount of this compound and vanadyl sulfate in a solution of sulfuric acid (e.g., 4 M) to achieve the desired total vanadium concentration (e.g., 1.6 M) and a V³⁺:V⁴⁺ ratio of approximately 1:1.

-

Stir the solution until all solids are dissolved. This solution will serve as the anolyte.

-

-

Preparation of V⁴⁺/V⁵⁺ Catholyte:

-

The catholyte is typically prepared by the electrochemical oxidation of a V⁴⁺ solution.

-

Start with a vanadyl sulfate solution in sulfuric acid of the same concentration as the anolyte.

-

In a two-compartment electrochemical cell with an ion-exchange membrane, use the V⁴⁺ solution as both the anolyte and catholyte initially.

-

Apply a constant current or potential to oxidize the V⁴⁺ to V⁵⁺ in the catholyte compartment and reduce V⁴⁺ to V³⁺ in the anolyte compartment.

-

Monitor the state of charge by observing the color change of the solutions (V³⁺ is green, V⁴⁺ is blue, V⁵⁺ is yellow) and through electrochemical techniques like open-circuit voltage measurements.

-

-

Final Electrolyte Preparation:

-

Once the desired oxidation states are achieved, the anolyte (containing V³⁺ and V⁴⁺) and catholyte (containing V⁴⁺ and V⁵⁺) are ready for use in a VRFB.

-

Application in Catalysis

This compound serves as a precursor for the synthesis of supported vanadium oxide catalysts. These catalysts are active in a range of industrial oxidation reactions, including the oxidation of sulfur dioxide to sulfur trioxide (in the contact process for sulfuric acid production) and the selective oxidation of hydrocarbons.

Experimental Workflow: Synthesis of a Supported Vanadium Oxide Catalyst

Caption: Synthesis and application of a supported vanadium catalyst.

Experimental Protocol: Preparation of a V₂O₅/TiO₂ Catalyst

This protocol details the synthesis of a vanadium oxide catalyst supported on titania, a common catalyst formulation.

Objective: To prepare a V₂O₅/TiO₂ catalyst by the wet impregnation method using this compound as a precursor.

Materials:

-

This compound (V₂(SO₄)₃)

-

Titanium dioxide (TiO₂, anatase) support

-

Deionized water

-

Rotary evaporator

-

Tube furnace

-

Standard laboratory glassware

Procedure:

-

Preparation of the Impregnation Solution:

-

Dissolve a calculated amount of this compound in deionized water to achieve the desired vanadium loading on the support (e.g., 5 wt% V₂O₅).

-

-

Impregnation:

-

Add the TiO₂ support to the this compound solution.

-

Stir the slurry at room temperature for several hours to ensure uniform wetting of the support.

-

-

Drying:

-

Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 60-80 °C) until a dry powder is obtained.

-

-

Calcination:

-

Place the dried powder in a tube furnace.

-

Heat the sample in a flow of air to a high temperature (e.g., 450-550 °C) for several hours. This step decomposes the sulfate and oxidizes the vanadium to V₂O₅.

-

-

Characterization:

-

The final catalyst can be characterized by techniques such as X-ray diffraction (XRD) to confirm the crystalline phases, transmission electron microscopy (TEM) to observe the morphology and dispersion of the vanadium oxide, and Brunauer-Emmett-Teller (BET) analysis to determine the surface area.

-

Application as a Precursor for Vanadium Oxides

This compound is a valuable precursor for the synthesis of various vanadium oxides, such as vanadium pentoxide (V₂O₅) and vanadium dioxide (VO₂), which have applications in electronics, sensors, and battery materials.

Experimental Protocol: Hydrothermal Synthesis of Vanadium Pentoxide (V₂O₅) Nanowires

This protocol is adapted from a method using vanadyl sulfate (VOSO₄), a closely related V(IV) compound. The use of an oxidizing agent allows for the synthesis of V₂O₅ from a lower oxidation state vanadium precursor.

Objective: To synthesize V₂O₅ nanowires via a hydrothermal method.

Materials:

-

This compound (V₂(SO₄)₃)

-

Potassium bromate (KBrO₃) as an oxidizing agent

-

Nitric acid (HNO₃)

-

Deionized water

-

Teflon-lined stainless-steel autoclave

-

Oven

-

Filtration apparatus

Procedure:

-

Precursor Solution Preparation:

-

Hydrothermal Synthesis:

-

Transfer the solution to a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it in an oven at 180 °C for 24 hours.[2]

-

-

Product Recovery:

Application in Drug Development and Biomedical Science

While research on this compound (V(III)) in drug development is limited, other vanadium compounds, particularly those containing the vanadyl (V(IV)) cation, have been investigated for their therapeutic potential, notably as insulin-mimetic agents for the treatment of diabetes.[3][4] The proximity in oxidation state suggests that V(III) compounds could be explored as pro-drugs or in related applications.

Signaling Pathway: Insulin-Mimetic Action of Vanadium Compounds

The insulin-mimetic effects of vanadium compounds are believed to involve the inhibition of protein tyrosine phosphatases (PTPs), which are enzymes that dephosphorylate and inactivate the insulin receptor. By inhibiting PTPs, vanadium compounds can prolong the activated state of the insulin receptor, thereby mimicking the effects of insulin.

Caption: Simplified pathway of insulin-mimetic action of vanadium.

Application Notes for Drug Development Professionals:

-

Focus on Vanadyl Sulfate: Most clinical and preclinical studies have utilized vanadyl sulfate (VOSO₄), a V(IV) compound, rather than this compound.[4]

-

Mechanism of Action: Vanadium compounds have been shown to activate various signaling pathways and transcription factors, which is a key aspect of their therapeutic potential.[3]

-

Challenges: A significant challenge in the development of vanadium-based drugs is their bioavailability and potential for side effects at therapeutic doses.[4]

-

Future Directions: Research is focused on the development of organic vanadium complexes to improve efficacy and reduce toxicity.[3][4] The potential of this compound as a precursor for such complexes remains an area for future investigation.

Conclusion

This compound is a valuable and versatile precursor in materials science, with significant applications in energy storage, catalysis, and the synthesis of advanced vanadium-based materials. The protocols provided herein offer a starting point for researchers to explore the potential of this compound in their respective fields. For drug development professionals, while the direct application of this compound is not yet established, the broader field of vanadium-based therapeutics presents intriguing possibilities that may warrant further investigation into V(III) complexes.

References

Application Notes and Protocols for the Analytical Characterization of Vanadium Trisulfate

Abstract: This document provides a comprehensive overview of the analytical techniques and detailed protocols for the thorough characterization of vanadium trisulfate (V₂(SO₄)₃). The methodologies described herein are essential for confirming the identity, purity, and physicochemical properties of this compound, which is critical for its application in research, catalysis, and materials science, including its use as a precursor in Vanadium Redox Flow Batteries (VRFBs).[1] These protocols are designed for researchers, scientists, and quality control professionals.

Introduction

This compound, V₂(SO₄)₃, is an inorganic compound where vanadium exists in the +3 oxidation state. It typically appears as a pale yellow, air-stable solid.[2] However, upon exposure to moisture, it can form a green hydrate.[2] Its role as a potent reducing agent and a precursor for other vanadium compounds necessitates rigorous analytical characterization to ensure material quality and consistency for its intended application.[1][2] This document outlines a multi-faceted analytical approach encompassing spectroscopic, thermal, diffraction, and elemental analysis techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Chemical Formula | V₂(SO₄)₃ | [2] |

| Molar Mass | 390.074 g/mol | [2] |

| Appearance | Pale yellow crystalline powder | [2][3] |

| Melting Point | Decomposes at ~400 °C | [2][3] |

| Solubility in Water | Slightly soluble, slowly dissolves to form the green aquo complex [V(H₂O)₆]³⁺ | [2] |

Analytical Techniques and Protocols

A comprehensive characterization of this compound involves multiple analytical techniques to assess different aspects of the material. The following sections detail the protocols for the most critical analyses.

Elemental Analysis for Vanadium Content and Trace Impurities

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a robust technique for quantifying the vanadium content and identifying trace metallic impurities.[4][5]

Experimental Protocol: ICP-OES

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask.

-

Add 20 mL of 5% (v/v) nitric acid.

-

Gently heat the solution on a hot plate at 60-80 °C until the sample is fully dissolved.

-

Allow the solution to cool to room temperature.

-

Dilute to the mark with deionized water and mix thoroughly.

-

Prepare a series of further dilutions as necessary to fall within the linear range of the instrument's calibration for vanadium and expected impurities.

-

-

Instrumentation and Analysis:

-

Instrument: Inductively Coupled Plasma-Optical Emission Spectrometer.

-

Calibrate the instrument using certified vanadium standards (e.g., 1, 5, 10, 20 ppm).

-

Analyze the prepared sample solutions.

-

Monitor characteristic emission wavelengths for vanadium (e.g., 292.402 nm, 309.311 nm) and other elements of interest.

-

A matrix-matched blank (5% nitric acid) should be run to correct for background signals.[5]

-

Data Presentation: Typical Trace Metal Impurities in this compound

| Element | Typical Concentration Range (ppm) |

| Iron (Fe) | < 100 |

| Chromium (Cr) | < 50 |

| Nickel (Ni) | < 50 |

| Copper (Cu) | < 20 |

| Zinc (Zn) | < 20 |

| Sodium (Na) | < 100 |

| Potassium (K) | < 100 |

| Calcium (Ca) | < 100 |

| Magnesium (Mg) | < 100 |

Note: These values are illustrative and can vary based on the synthesis method and purity grade.[5][6]

Identification and Structural Characterization

3.2.1. X-Ray Diffraction (XRD)

XRD is the primary technique for confirming the crystalline phase and structure of solid this compound.

Experimental Protocol: Powder XRD

-

Sample Preparation:

-

Grind a small amount of the this compound powder using an agate mortar and pestle to ensure a fine, homogeneous particle size.

-

Mount the powdered sample onto a zero-background sample holder.

-

-

Instrumentation and Analysis:

-

Instrument: Powder X-ray Diffractometer.

-

X-ray Source: Typically Cu Kα (λ = 1.5406 Å).

-

Scan Range (2θ): 10° to 80°.

-

Step Size: 0.02°.

-

Scan Speed: 1-2°/minute.

-

Collect the diffraction pattern and compare it with reference patterns from crystallographic databases (e.g., ICDD) to confirm the identity of V₂(SO₄)₃.

-

3.2.2. UV-Visible Spectroscopy

UV-Vis spectroscopy is useful for characterizing the V(III) aquo ion in solution, which is formed when this compound dissolves in non-complexing acids like perchloric acid.[7]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Instrumentation and Analysis:

-

Instrument: UV-Visible Spectrophotometer.

-

Scan Range: 200-900 nm.

-

Use 1 M perchloric acid as the reference blank.

-

Record the absorbance spectrum. The hydrated V³⁺ ion typically shows characteristic absorption bands.

-

Thermal Analysis

Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition profile of this compound.

Experimental Protocol: TGA/DSC

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample into an alumina or platinum crucible.

-

-

Instrumentation and Analysis:

-

Instrument: Simultaneous TGA/DSC Analyzer.

-

Temperature Program: Heat from room temperature to 600 °C at a rate of 10 °C/min.

-

Atmosphere: Inert (e.g., Nitrogen or Argon) at a flow rate of 50 mL/min.

-

Monitor the mass loss (TGA) and heat flow (DSC) as a function of temperature. This compound is known to decompose to vanadyl sulfate (VOSO₄) and sulfur dioxide (SO₂) when heated to around 410 °C in a vacuum.[2]

-

Data Presentation: Thermal Decomposition Data

| Temperature Range (°C) | Mass Loss (%) | Associated Event |

| 100 - 200 | Variable | Loss of adsorbed water/moisture |

| ~400 - 450 | ~20.5% | Decomposition of V₂(SO₄)₃ to VOSO₄ and SO₂ |

Note: The theoretical mass loss for the decomposition V₂(SO₄)₃ → 2VOSO₄ + SO₂ is approximately 16.4%. Deviations may indicate the presence of hydrates or impurities.

Visualized Workflows and Relationships

Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of a new batch of this compound.

Caption: Analytical Workflow for this compound Characterization.

Relationship between Analytical Techniques and Material Properties

This diagram shows which analytical techniques are used to determine specific properties of this compound.

Caption: Mapping Analytical Techniques to Material Properties.

References

- 1. This compound | 13701-70-7 | Benchchem [benchchem.com]

- 2. Vanadium(III) sulfate - Wikipedia [en.wikipedia.org]

- 3. americanelements.com [americanelements.com]

- 4. ANALYTICAL METHODS - Toxicological Profile for Vanadium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. vanadyl sulfate voso4: Topics by Science.gov [science.gov]

- 7. pubs.acs.org [pubs.acs.org]

Vanadium Trisulfate: A Versatile Precursor for the Synthesis of Vanadium Oxides

Application Note

Introduction

Vanadium oxides are a class of materials with a rich diversity of structures and oxidation states, leading to a wide array of applications in catalysis, energy storage, and electronics. The synthesis of specific vanadium oxide phases, such as vanadium(III) oxide (V₂O₃), vanadium(IV) oxide (VO₂), and vanadium(V) oxide (V₂O₅), often requires precise control over precursors and reaction conditions. Vanadium(III) sulfate, V₂(SO₄)₃, is a readily available, air-stable source of trivalent vanadium and presents itself as a valuable precursor for the targeted synthesis of various vanadium oxides. This document provides detailed protocols for the synthesis of V₂O₃ and V₂O₅ using vanadium(III) sulfate, based on thermal decomposition and precipitation-calcination methods.

Key Applications of Synthesized Vanadium Oxides

-

Vanadium(III) Oxide (V₂O₃): A key material in the production of ferrovanadium alloys and as a catalyst. It is also investigated for its metal-insulator transition properties, making it suitable for thermistors and electronic switching devices.

-

Vanadium(V) Oxide (V₂O₅): Widely used as a catalyst in industrial processes, most notably in the contact process for sulfuric acid production. It is also a promising cathode material for lithium-ion batteries due to its layered structure and high theoretical capacity.

Synthesis Strategies

Two primary strategies can be employed to synthesize specific vanadium oxides from a vanadium(III) sulfate precursor:

-

Direct Thermal Decomposition: This method involves the controlled heating of vanadium(III) sulfate under a specific atmosphere to induce its decomposition into the desired oxide. The composition of the atmosphere (inert, oxidizing, or reducing) is critical in determining the final oxidation state of the vanadium oxide.

-

Precipitation Followed by Calcination: This aqueous-based route involves dissolving the vanadium(III) sulfate, followed by the precipitation of a vanadium-containing intermediate, such as a hydroxide or vanadate. The subsequent calcination of this intermediate yields the target vanadium oxide.

Protocol 1: Synthesis of Vanadium(III) Oxide (V₂O₃) via Precipitation and Calcination

This protocol describes the synthesis of V₂O₃ by precipitating vanadium(III) hydroxide from an aqueous solution of vanadium(III) sulfate, followed by calcination in an inert atmosphere to prevent oxidation.

Experimental Protocol

-

Dissolution: Dissolve a known quantity of vanadium(III) sulfate in deionized water to form a green solution of the aquo complex [V(H₂O)₆]³⁺.

-

Precipitation: While stirring vigorously, slowly add a solution of ammonium hydroxide (or another suitable base) to the vanadium(III) sulfate solution. A precipitate of vanadium(III) hydroxide, V(OH)₃, will form. The pH should be carefully monitored and adjusted to ensure complete precipitation.

-

Washing: The precipitate is then collected by filtration and washed repeatedly with deionized water to remove sulfate ions and other soluble impurities.

-

Drying: The washed precipitate is dried in an oven at a low temperature (e.g., 80-100 °C) to remove excess water.

-

Calcination: The dried vanadium(III) hydroxide powder is placed in a tube furnace and heated under a continuous flow of an inert gas (e.g., nitrogen or argon) to a target temperature. The heating rate and final temperature are critical for the formation of crystalline V₂O₃.

Quantitative Data

| Parameter | Value |

| Precursor Concentration | 0.1 - 0.5 M Vanadium(III) sulfate |

| Precipitating Agent | 1 M Ammonium Hydroxide |

| Final pH for Precipitation | ~7-8 |

| Drying Temperature | 80 - 100 °C |

| Calcination Temperature | 600 - 800 °C |

| Calcination Atmosphere | Nitrogen or Argon (high purity) |

| Heating Rate | 5 °C/min |

| Dwell Time at Max Temp | 2 - 4 hours |

| Expected Product | Vanadium(III) Oxide (V₂O₃) powder |

Experimental Workflow

Protocol 2: Synthesis of Vanadium(V) Oxide (V₂O₅) via Thermal Decomposition

This protocol details the synthesis of V₂O₅ through the direct thermal decomposition of vanadium(III) sulfate in an oxidizing atmosphere. The presence of oxygen ensures the vanadium is oxidized to its highest stable oxidation state (+5).

Experimental Protocol

-

Sample Preparation: Place a known amount of finely ground vanadium(III) sulfate powder into a ceramic crucible.

-

Thermal Decomposition: The crucible is placed in a muffle furnace open to the air (or with a controlled flow of oxygen).

-

Heating Program: The furnace is heated at a controlled rate to a temperature sufficient to induce decomposition of the sulfate and oxidation of the vanadium. The decomposition of vanadium(III) sulfate in an oxidizing environment will lead to the formation of V₂O₅ and the evolution of sulfur oxides.[1]

-

Cooling and Collection: After a set dwell time at the maximum temperature, the furnace is allowed to cool down, and the resulting V₂O₅ powder is collected.

Quantitative Data

| Parameter | Value |

| Starting Material | Vanadium(III) sulfate, V₂(SO₄)₃ |

| Atmosphere | Air or Oxygen |

| Heating Rate | 5 - 10 °C/min |

| Decomposition Temperature | 500 - 650 °C |

| Dwell Time at Max Temp | 2 - 4 hours |

| Expected Product | Vanadium(V) Oxide (V₂O₅) powder |

Logical Relationship of Transformation

Safety Precautions

-

All synthesis procedures should be carried out in a well-ventilated fume hood.

-

Thermal decomposition of sulfates can release toxic sulfur oxides (SO₂ and SO₃). Appropriate respiratory protection should be used.

-

Standard personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

Vanadium(III) sulfate is a viable and adaptable precursor for the synthesis of different vanadium oxides. By carefully selecting the synthesis route—either through controlled precipitation and subsequent calcination or by direct thermal decomposition under a specific atmosphere—it is possible to target the desired vanadium oxide phase. The protocols provided herein offer a foundational methodology for researchers and scientists to produce V₂O₃ and V₂O₅ for a variety of applications, from materials science to drug development research where vanadium compounds are of interest.

References

Application Notes and Protocols for Cyclic Voltammetry of Vanadium Trisulfate

For Researchers, Scientists, and Drug Development Professionals